7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
Description
This compound features a complex tricyclic scaffold with a fused 14-membered ring system (tetradeca) and three nitrogen atoms incorporated into the heterocyclic framework. Key structural attributes include:
- Furan-2-ylmethyl substituent at position 7, contributing aromatic and electron-rich properties.
- 6-imino group (NH) and 11-methyl group, which influence electronic distribution and steric bulk.
Its synthesis likely involves multi-step heterocyclic condensation, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-10-4-2-6-22-16(10)21-17-13(18(22)24)8-12(15(20)26)14(19)23(17)9-11-5-3-7-25-11/h2-8,19H,9H2,1H3,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPJJPWHUHKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide typically involves multiple steps. One common method includes the coupling of purified furfural with urea under controlled conditions. The reaction is carried out in a flat-bottomed flask with vigorous stirring and heating in a water bath at 60°C for 1 hour and 40 minutes . The compound is then characterized using techniques such as GC-MS, FTIR, and 1H-NMR .
Chemical Reactions Analysis
1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its broad-spectrum activity, it is being explored for developing new drugs.
Industry: It can be used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide involves its interaction with microbial cell walls, leading to disruption and inhibition of cell growth. The compound targets specific enzymes and pathways essential for microbial survival, making it effective against a range of pathogens .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Ethyl 7-(Furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 685860-24-6)
This analog shares the tricyclic core but differs in key substituents (Table 1):
Functional Implications :
- The carbothioamide in the target compound may improve binding to metal ions or biological targets compared to the ester analog’s carboxylate .
Spirocyclic Benzothiazolyl Compounds ()
While structurally distinct, spirocyclic compounds with benzothiazole moieties (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) highlight the role of substituent electronics and ring strain:
Research Findings and Data
Table 2: Comparative Substituent Effects on Key Properties
| Substituent | Electronic Effect | Biological Relevance | Example Compound |
|---|---|---|---|
| Carbothioamide (-C(S)NH₂) | Polar, H-bond donor | Enhanced target binding (e.g., enzyme inhibition) | Target compound |
| Ethyl carboxylate (-COOEt) | Moderate polarity | Potential prodrug formulation (hydrolytic activation) | Ethyl carboxylate analog |
| Trifluoromethylbenzoyl | Strong electron-withdrawing | Metabolic resistance, lipophilicity | Ethyl carboxylate analog |
| Furan-2-ylmethyl | Electron-rich, aromatic | Solubility, interaction with aromatic receptors | Target compound |
Mechanistic Insights:
- The imino group in the target compound may participate in tautomerism or Schiff base formation, unlike the stable benzoyl group in the analog .
- Methyl groups (e.g., at position 11) typically enhance metabolic stability by blocking oxidation sites .
Biological Activity
The compound 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic molecule notable for its unique tricyclic structure and various functional groups. This article explores its biological activity based on available research findings and case studies.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The compound features a furan ring, an imino group, and a triazatricyclo framework that contribute to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | VDPRHWZANFHFMP-UHFFFAOYSA-N |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities including:
-
Antimicrobial Activity :
- Compounds with furan and triazole moieties have shown promising antimicrobial effects against various pathogens.
- A related compound demonstrated effective inhibition of bacterial growth in vitro.
-
Anticancer Properties :
- Similar tricyclic compounds have been investigated for their ability to inhibit cancer cell proliferation.
- In vitro studies suggest that modifications to the imino group can enhance cytotoxicity against specific cancer cell lines.
-
Mechanism of Action :
- The proposed mechanisms include interaction with DNA or RNA synthesis pathways, modulation of enzyme activity, and inhibition of cell signaling pathways critical for tumor growth.
Case Studies
Several studies have investigated the biological activity of compounds related to the target structure:
- Study on Antimicrobial Activity :
-
Anticancer Activity Assessment :
- Research published in Pharmaceutical Biology evaluated a series of similar compounds and reported that certain structural modifications led to enhanced anticancer efficacy in human breast cancer cell lines .
-
Mechanistic Insights :
- A detailed mechanistic study suggested that the compound may interact with specific protein targets involved in cell cycle regulation, leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
